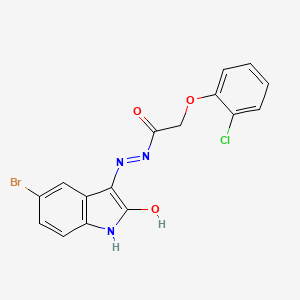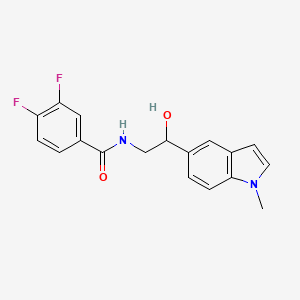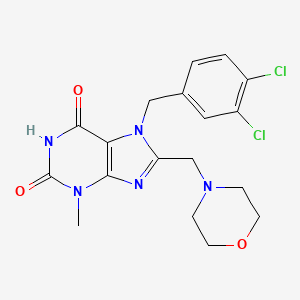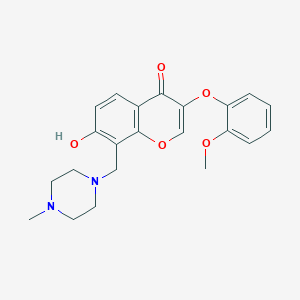
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a pyrrolidine ring, a thiazole ring, a pyrazine ring, and a nitrile group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen . Pyrazine is a six-membered ring containing two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine, thiazole, and pyrazine rings, along with the nitrile group, would contribute to the overall three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group could affect its polarity.Scientific Research Applications
Antiviral Research
The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The thiazole and pyrrolidine components of the compound could potentially be explored for their efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Applications
Indole derivatives are known to possess anti-inflammatory properties. The compound’s structural complexity, including the pyrrolidine ring, might contribute to its potential as an anti-inflammatory agent, which could be valuable in the treatment of chronic inflammatory diseases .
Anticancer Potential
Compounds containing indole and thiazole moieties have been investigated for their anticancer properties. The ability of such compounds to bind with high affinity to multiple receptors could be leveraged in the development of new cancer therapies .
Antimicrobial Activity
The thiazole component of the compound is particularly interesting for its antimicrobial potential. Thiazole derivatives have been synthesized and tested for their effectiveness against various microbial strains, which could be relevant for the compound .
Antidiabetic Research
Indole derivatives have also been explored for their antidiabetic effects. The compound’s unique structure might influence the development of new antidiabetic drugs by interacting with biological targets involved in glucose metabolism .
Antimalarial Applications
The biological activity of indole derivatives extends to antimalarial effects. Research into the compound’s potential as an antimalarial agent could lead to novel treatments for this disease, especially considering the thiazole’s role in medicinal chemistry .
Neuropharmacological Research
Pyrrolidine is a versatile scaffold in drug discovery, often associated with neuropharmacological properties. The compound’s pyrrolidine ring could be key in designing drugs targeting neurological disorders .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in the compound provides opportunities for enantioselective synthesis, which is crucial in the pharmaceutical industry for creating drugs with specific biological profiles .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(22-8-18-9)14(20)19-5-2-10(7-19)21-13-11(6-15)16-3-4-17-13/h3-4,8,10H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRIGHZDIATYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)





![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)

![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)